3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
The synthesis of 3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the dearomatization of a furan ring via electrocyclic ring-closure. One common method involves the use of furan-2-yl-methanol derivatives, which are reacted with but-2-ynedioic acid dimethyl ester in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature . The reaction mixture is then quenched with water, extracted with ethyl acetate, and purified by flash chromatography to yield the desired product .
Chemical Reactions Analysis
3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its specific structure and functional groups. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar compounds to 3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid include:
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have similar furan-pyrrole fused ring systems but differ in their substituents, leading to variations in their chemical and biological properties.
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds feature a thieno ring instead of a furan ring, which can result in different electronic and steric effects.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-4,6,8H,(H,9,10) |
InChI Key |
IUARWMYSJCYUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2C1NC(=C2)C(=O)O |
Origin of Product |
United States |
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